molecular formula C14H9N7O2S B2852998 3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1251563-24-2

3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2852998
CAS RN: 1251563-24-2
M. Wt: 339.33
InChI Key: JCCMQIVHHHTPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various microorganisms. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research on 3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to further investigate its potential as an anticancer agent, both in vitro and in vivo. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective antimicrobial agents. Additionally, it may be useful to explore the potential of this compound in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine with 3-(bromomethyl)-1H-tetrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain the final compound.

Scientific Research Applications

3-(1H-tetrazol-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential applications in various fields. It has been found to have antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been studied for its potential use as an anticancer agent, with promising results in vitro.

properties

IUPAC Name

3-(tetrazol-1-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7O2S/c22-12(9-2-1-3-11(6-9)21-8-15-19-20-21)16-14-18-17-13(23-14)10-4-5-24-7-10/h1-8H,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCMQIVHHHTPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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